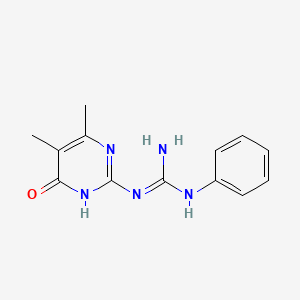![molecular formula C21H17F3N4OS B11602385 (6E)-6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11602385.png)
(6E)-6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6E)-6-({2,5-dimetil-1-[3-(trifluorometil)fenil]-1H-pirrol-3-il}metilideno)-5-imino-3-metil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona es una molécula orgánica compleja con posibles aplicaciones en varios campos de la investigación científica. Este compuesto presenta una estructura única que incluye un anillo de pirrol, un grupo trifluorometil y un núcleo de tiazolopirimidina, lo que lo convierte en un tema interesante para estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6E)-6-({2,5-dimetil-1-[3-(trifluorometil)fenil]-1H-pirrol-3-il}metilideno)-5-imino-3-metil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del anillo de pirrol, seguido de la introducción del grupo trifluorometil. El núcleo de tiazolopirimidina se construye luego a través de una serie de reacciones de ciclización. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos garantizan una calidad consistente y escalabilidad, lo que es esencial para las aplicaciones comerciales. El uso de principios de química verde, como el reciclaje de disolventes y los procesos energéticamente eficientes, puede mejorar aún más la sostenibilidad de la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
(6E)-6-({2,5-dimetil-1-[3-(trifluorometil)fenil]-1H-pirrol-3-il}metilideno)-5-imino-3-metil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona: experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en una amina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden modificar los grupos funcionales en los anillos de pirrol y tiazolopirimidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que aumenta la diversidad química del compuesto.
Aplicaciones Científicas De Investigación
(6E)-6-({2,5-dimetil-1-[3-(trifluorometil)fenil]-1H-pirrol-3-il}metilideno)-5-imino-3-metil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona: tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (6E)-6-({2,5-dimetil-1-[3-(trifluorometil)fenil]-1H-pirrol-3-il}metilideno)-5-imino-3-metil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando efectos posteriores. El grupo trifluorometil y el núcleo de tiazolopirimidina juegan un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple utilizado en varias síntesis orgánicas.
Nickelatos de capa infinita: Compuestos con complejidad estructural similar pero diferentes aplicaciones.
Unicidad
(6E)-6-({2,5-dimetil-1-[3-(trifluorometil)fenil]-1H-pirrol-3-il}metilideno)-5-imino-3-metil-5,6-dihidro-7H-[1,3]tiazolo[3,2-a]pirimidin-7-ona: destaca por su combinación única de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H17F3N4OS |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(6E)-6-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17F3N4OS/c1-11-7-14(8-17-18(25)28-12(2)10-30-20(28)26-19(17)29)13(3)27(11)16-6-4-5-15(9-16)21(22,23)24/h4-10,25H,1-3H3/b17-8+,25-18? |
Clave InChI |
FAOGFBMOLCRCMR-CHMHAOGKSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602315.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602320.png)
![5-(benzenesulfonyl)-7-cyclohexyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602321.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11602331.png)
![6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
![3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11602351.png)

![(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11602371.png)
![3-Heptyl-5-(4H-[1,2,4]triazol-3-ylsulfanylmethyl)-dihydro-furan-2-one](/img/structure/B11602394.png)
![9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11602402.png)

